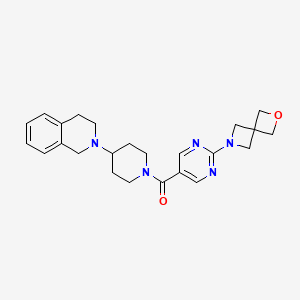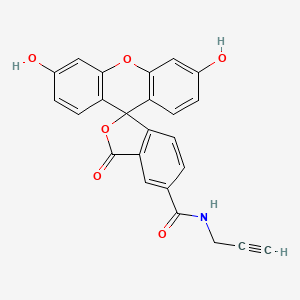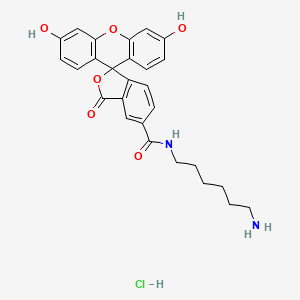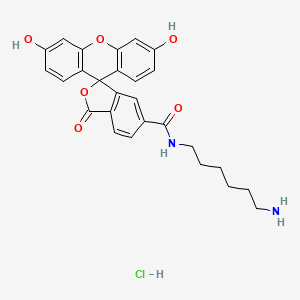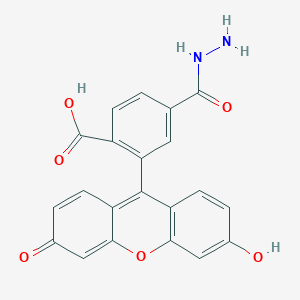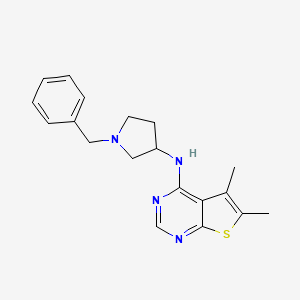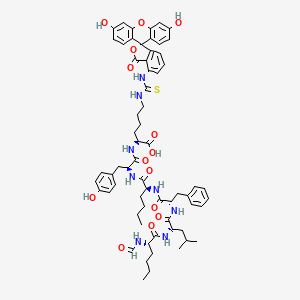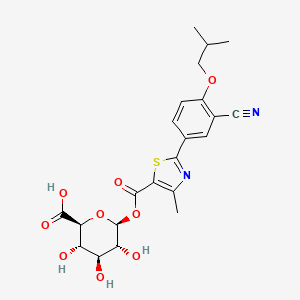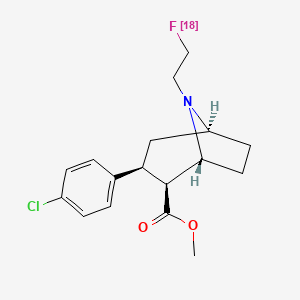
Fmoc-aminooxy-PEG12-acid
Overview
Description
Fmoc-aminooxy-PEG12-acid: is a polyethylene glycol (PEG) derivative with an aminooxy group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media .
Mechanism of Action
Target of Action
Fmoc-aminooxy-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of a series of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Biochemical Pathways
As a PROTAC linker, this compound plays a crucial role in the ubiquitin-proteasome system . PROTACs exploit this system to selectively degrade target proteins . The exact biochemical pathways affected by this compound would depend on the specific PROTACs synthesized using this linker and their target proteins.
Pharmacokinetics
The hydrophilic peg spacer in the molecule is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the degraded protein.
Action Environment
The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Fmoc group . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-aminooxy-PEG12-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is typically introduced to protect the aminooxy group, which can later be deprotected under basic conditions to obtain the free amine for further conjugations .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected aminooxy groups to PEG chains, followed by purification and characterization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Fmoc-aminooxy-PEG12-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid reacts with primary and secondary amines under EDC, DCC, or HATU coupling conditions to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the free aminooxy group for further reactions.
Common Reagents and Conditions:
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for activating carboxylic acids to form amide bonds.
DCC (N,N’-Dicyclohexylcarbodiimide): Another activator for carboxylic acids.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for amide bond formation.
Major Products Formed: The primary product formed from these reactions is a stable amide bond between the carboxylic acid of this compound and the amine group of the reacting molecule .
Scientific Research Applications
Biology: In biological research, it is employed in the development of drug delivery systems due to its ability to increase the solubility and stability of therapeutic agents .
Medicine: The compound is used in the synthesis of peptide-based drugs and in the development of targeted therapies for various diseases .
Industry: In the industrial sector, this compound is utilized in the production of bioconjugates and other functionalized PEG derivatives for various applications .
Comparison with Similar Compounds
Fmoc-aminooxy-PEG4-acid: A shorter PEG chain variant with similar functional groups.
Fmoc-aminooxy-PEG8-acid: An intermediate-length PEG chain variant.
Fmoc-aminooxy-PEG24-acid: A longer PEG chain variant with similar functional groups
Uniqueness: Fmoc-aminooxy-PEG12-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications requiring enhanced solubility and stability in aqueous media .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H65NO17/c44-41(45)9-10-47-11-12-48-13-14-49-15-16-50-17-18-51-19-20-52-21-22-53-23-24-54-25-26-55-27-28-56-29-30-57-31-32-58-33-34-60-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENGGIMQWBAOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H65NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


